1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17360664
InChI: InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3
SMILES:
Molecular Formula: C12H19BF2N2O2
Molecular Weight: 272.10 g/mol

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC17360664

Molecular Formula: C12H19BF2N2O2

Molecular Weight: 272.10 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C12H19BF2N2O2
Molecular Weight 272.10 g/mol
IUPAC Name 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3
Standard InChI Key OEPGTRGJBQTXIA-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound (C₁₂H₁₉BF₂N₂O₂; MW 272.10 g/mol) consists of a pyrazole ring substituted at positions 1, 3, 4, and 5 . Key structural elements include:

  • Position 1: A difluoromethyl group (-CF₂H), which introduces electronegativity and metabolic stability.

  • Positions 3 and 5: Methyl groups (-CH₃) that sterically shield the pyrazole ring.

  • Position 4: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester facilitating cross-coupling reactions.

The canonical SMILES representation (B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C) confirms the connectivity, while the InChIKey (OEPGTRGJBQTXIA-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Electronic Effects

  • The difluoromethyl group withdraws electron density via inductive effects, polarizing the pyrazole ring and enhancing electrophilic substitution reactivity .

  • The boronic ester acts as a Lewis acid, coordinating to nucleophiles in cross-coupling reactions. Its dioxaborolane ring stabilizes the boron center, preventing hydrolysis under ambient conditions .

Synthesis and Reaction Pathways

Catalytic Borylation Strategies

Synthesis typically involves iridium-catalyzed borylation of prefunctionalized pyrazoles. For example, Larsen and Hartwig demonstrated that bis(pinacolato)diboron reacts with halogenated pyrazoles in tetrahydrofuran at 80°C under inert conditions :

3-Bromo-1-(difluoromethyl)-5-methylpyrazole+B₂(pin)₂[Ir(COD)OMe]₂, THFTarget Compound(Yield: 59%)[2][5]\text{3-Bromo-1-(difluoromethyl)-5-methylpyrazole} + \text{B₂(pin)₂} \xrightarrow{\text{[Ir(COD)OMe]₂, THF}} \text{Target Compound} \quad \text{(Yield: 59\%)[2][5]}

Key parameters:

  • Catalyst: (1,5-cyclooctadiene)(methoxy)iridium(I) dimer.

  • Ligand: 3,4,7,8-Tetramethyl-o-phenanthroline.

  • Reaction Time: 16 hours.

Alternative Routes

  • Direct functionalization: Electrophilic substitution on pre-borylated pyrazoles using fluoromethylation agents like CHF₂Cl .

  • Protodeboronation avoidance: Steric shielding from the tetramethyl dioxaborolane group prevents undesired protodeboronation during storage .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation with aryl halides under palladium catalysis. For instance:

Target Compound+Ar-XPd(PPh₃)₄, K₂CO₃Biarylpyrazole Derivatives(Applications: Pharmaceutical intermediates)[1][4]\text{Target Compound} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biarylpyrazole Derivatives} \quad \text{(Applications: Pharmaceutical intermediates)[1][4]}

Fluorinated Building Blocks

The difluoromethyl group serves as a bioisostere for hydroxyl or methyl groups, improving drug candidates’ pharmacokinetic profiles. Notable examples include:

  • Anticancer agents: Pyrazole-boronate hybrids inhibiting kinase enzymes .

  • Agrochemicals: Herbicides leveraging fluorine’s electronegativity to enhance target binding .

PropertyValueSource
Density1.0 ± 0.1 g/cm³
Boiling Point326.7 ± 30.0 °C
Flash Point151.4 ± 24.6 °C
Vapor Pressure (25°C)0.0 ± 0.7 mmHg

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